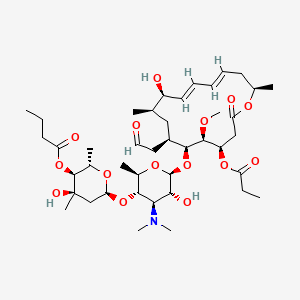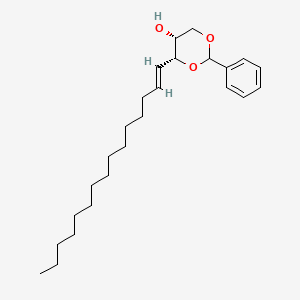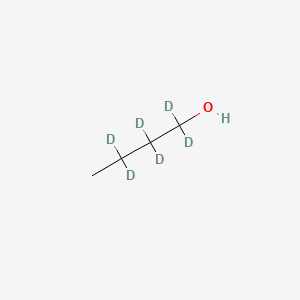![molecular formula C9H11NO2 B13830616 Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is a chemical compound with the molecular formula C9H11NO2. It is a derivative of formamide, where the formamide group is attached to a phenyl ring substituted with a hydroxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) typically involves the reaction of 3-(1-hydroxyethyl)aniline with formic acid or its derivatives. One common method is the N-formylation of 3-(1-hydroxyethyl)aniline using formic acid under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good yields .
Industrial Production Methods
Industrial production of formamide derivatives generally involves the carbonylation of ammonia or the aminolysis of esters. For Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI), the process may include the reaction of 3-(1-hydroxyethyl)aniline with formic acid or formic acid derivatives under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted phenyl derivatives.
Applications De Recherche Scientifique
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect enzyme activity, protein structure, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler formamide derivative with the formula CH3NO.
Dimethylformamide: A widely used solvent with the formula (CH3)2NCHO.
Formanilide: Another formamide derivative with the formula C6H5NHCHO.
Uniqueness
Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI) is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-[3-(1-hydroxyethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-7,12H,1H3,(H,10,11) |
Clé InChI |
CBRCYKCGVGLTIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)NC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



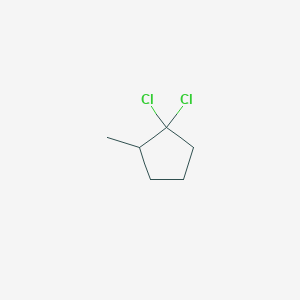
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)



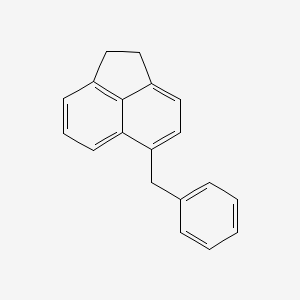
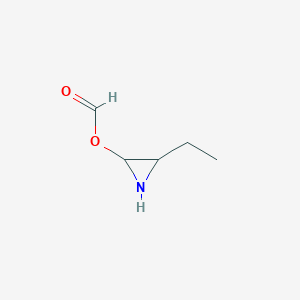
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
